Pentaerythritol-d8
Pentaerythritol-d8
Brand Name:
Vulcanchem
CAS No.:
82414-60-6
VCID:
VC0024442
InChI:
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2
SMILES:
C(C(CO)(CO)CO)O
Molecular Formula:
C5H12O4
Molecular Weight:
144.196
Pentaerythritol-d8
CAS No.: 82414-60-6
Reference Standards
VCID: VC0024442
Molecular Formula: C5H12O4
Molecular Weight: 144.196
CAS No. | 82414-60-6 |
---|---|
Product Name | Pentaerythritol-d8 |
Molecular Formula | C5H12O4 |
Molecular Weight | 144.196 |
IUPAC Name | 1,1,3,3-tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol |
Standard InChI | InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2 |
Standard InChIKey | WXZMFSXDPGVJKK-SVYQBANQSA-N |
SMILES | C(C(CO)(CO)CO)O |
Synonyms | 2,2-Bis(hydroxymethyl-d2)-1,3-propane-1,1,3,3-d4-diol; 1,1,1-Tris(hydroxymethyl)ethanol-d8; Auxinutril-d8; Charmor PM 15-d8; Maxinutril-d8; Monopentaerythritol-d8; Monopentek-d8; NSC 8100-d8; Penetek-d8; Pentarit-d8; Tetramethylolmethane-d8; |
PubChem Compound | 46782694 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume